6-Methoxy-4-methylquinolin-2-ol - 5342-23-4

6-Methoxy-4-methylquinolin-2-ol

Catalog Number: EVT-312549
CAS Number: 5342-23-4
Molecular Formula: C11H11NO2
Molecular Weight: 189.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
6-Methoxy-4-methylquinolin-2-ol is a chemical compound with the molecular formula C11H11NO2 and a molecular weight of 189.21 . It is used in the synthesis of novel coumarin analogs which display nematicidal activity against five nematodes . It is also used in the preparation of 4-methyl-2-oxo-1,2-dihydroquinolin-6-yl acetate, an effective antiplatelet agent .

Molecular Structure Analysis

The InChI code for 6-Methoxy-4-methylquinolin-2-ol is 1S/C11H11NO2/c1-7-5-11(13)12-10-4-3-8(14-2)6-9(7)10/h3-6H,1-2H3,(H,12,13) . This indicates the specific arrangement of atoms in the molecule.

Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Methoxy-4-methylquinolin-2-ol are not fully detailed in the search results. It is known to have a molecular weight of 189.21 , but other properties such as boiling point, melting point, flash point, and density are not specified .

Synthesis Analysis
  • Cilostamide Analogs: Researchers designed and synthesized a series of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as potential phosphodiesterase 3 (PDE3) inhibitors. These compounds were designed based on the structure of cilostamide, a known selective PDE3 inhibitor. The synthesis involved multiple steps, starting from readily available starting materials. [, ]
  • 8-Aminoquinoline Analogs: In the pursuit of antimalarial and antileishmanial agents, researchers synthesized various 2,4-disubstituted 8-aminoquinoline analogs, including 2-ethyl-4-methylprimaquine. This compound demonstrated promising activity against Plasmodium cynomolgi in rhesus monkeys, comparable to the known antimalarial drug primaquine. []
Molecular Structure Analysis
  • Influence of Substituents: Studies have shown that modifications at the 2-position of the quinoline ring can dramatically alter the pharmacological profile of the compounds. For example, introducing a bulky substituent, like a piperazine ring, at the 2-position through an ether linkage led to compounds with enhanced selectivity for increasing cardiac contractility. [, ]
  • Structure-Activity Relationship (SAR): Understanding the SAR is crucial for optimizing the desired biological activity. Studies focusing on antimalarial and antileishmanial activities found that modifications to the 8-amino group and the 2- and 4- positions of the quinoline ring significantly influenced the potency and toxicity profiles. [, ]
Mechanism of Action
  • Phosphodiesterase 3 (PDE3) Inhibition: Derivatives, designed as cilostamide analogs, act as PDE3 inhibitors. PDE3 is an enzyme that regulates the levels of cyclic adenosine monophosphate (cAMP) in cardiac cells. Inhibiting PDE3 leads to increased cAMP levels, ultimately enhancing cardiac contractility. [, ]
  • Other Potential Mechanisms: While the exact mechanism for other activities like antimalarial, antileishmanial, and antitumor activity is not fully elucidated, research suggests that these compounds may exert their effects through various mechanisms, including:
    • Interference with parasitic metabolic pathways: This can involve inhibiting enzymes crucial for the parasite's survival and replication. [, ]
    • Interaction with DNA: Some derivatives may bind to DNA, interfering with DNA replication and transcription processes in cancer cells. []
    • Induction of apoptosis: The compounds may trigger programmed cell death (apoptosis) in cancer cells. []
Physical and Chemical Properties Analysis
  • Lipophilicity: The overall lipophilicity of the molecule can be modulated by introducing various substituents. A balance between hydrophilicity and lipophilicity is often crucial for achieving optimal biological activity. []
Applications

Cardiotonic Activity & Phosphodiesterase 3 (PDE3) Inhibition

  • Derivatives as Inotropic Agents: Research has focused on developing 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as potential inotropic agents for treating congestive heart failure. These compounds, designed as selective PDE3 inhibitors, have shown promise in preclinical studies using isolated rat atria. [, ]
  • Selectivity and Potential Advantages: One study highlighted the compound 6-[4-(4-methylpiperazine-1-yl)-4-oxobutoxy]-4-methylquinolin-2(1H)-one, demonstrating selectivity for increasing the force of cardiac contraction with minimal impact on heart rate. This selective inotropic effect could offer potential advantages over traditional inotropic agents, which often have proarrhythmic effects. []

Antimalarial Activity

  • 8-Aminoquinoline Analogs: Synthetic efforts focusing on 8-aminoquinoline analogs led to compounds like 2-ethyl-4-methylprimaquine, which exhibited notable activity against Plasmodium cynomolgi in rhesus monkeys. This finding highlights the potential of 6-Methoxy-4-methylquinolin-2-ol as a starting point for developing novel antimalarial drugs. []

Antileishmanial Activity

  • Structure-Activity Relationship (SAR) Studies: Researchers investigated the antileishmanial activity of a series of 6-Methoxy-4-methylquinolin-8-amines. They found that modifications to the terminal piperazine moiety significantly influenced the potency of these compounds against Leishmania donovani infections in hamsters. []

Antitumor Activity

  • Inhibition of Cancer Cell Growth: Studies have explored the antitumor potential of 6-Methoxy-4-methylquinolin-2-ol derivatives. While the exact mechanisms are still under investigation, these compounds have shown promising activity in inhibiting the growth of various cancer cell lines, including breast cancer and colon cancer cells. [, ]
  • Vascular Disrupting Properties: One derivative, 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105), demonstrated potent antiproliferative activity against cancer cells and activated endothelial cells. This compound acts as a tubulin polymerization inhibitor and exhibits vascular disrupting properties, suggesting its potential as an antitumor agent. []

Fluorescence Sensing

  • Anion Recognition: Researchers have explored the use of 6-methoxy-1-methylquinolinium, a closely related structure, as a fluorescent sensor for anions. They found that this compound could selectively bind to anions, causing changes in its fluorescence properties, suggesting its potential application in developing anion-sensing systems. []

Relevance: While the specific structure of cilostamide isn't provided in the paper, it's stated that the design strategy for new PDE3 inhibitors (specifically, 4-[(4-methyl-2-oxo-1,2-dihydro-6-quinolinyl)oxy]butanamide analogs) was based on its structure. [] This suggests that cilostamide likely contains the core 4-methylquinolin-2(1H)-one structure found in 6-methoxy-4-methylquinolin-2-ol, with additional substitutions contributing to its selective PDE3 inhibitory activity.

6-[4-(4-Methylpiperazine-1-yl)-4-oxobutoxy]-4-methylquinolin-2(1H)-one (Compound 4j)

Compound Description: This compound is a synthesized analog of 4-[(4-methyl-2-oxo-1,2-dihydro-6-quinolinyl)oxy]butanamide and a potent PDE3 inhibitor with an IC50 of 0.20 μM. It exhibited a favorable pharmacological profile by selectively increasing the force of cardiac contraction over the frequency rate at a concentration of 100 μM in a spontaneously beating atria model. [, ]

Relevance: This compound shares the core 4-methylquinolin-2(1H)-one structure with 6-methoxy-4-methylquinolin-2-ol. The presence of the 6-butoxy substituent with a terminal 4-methylpiperazine-1-yl group is likely responsible for its PDE3 inhibitory activity and selective inotropic effects. [, ] The research suggests that this compound, like cilostamide, could be a potential candidate for treating congestive heart failure with a reduced risk of proarrhythmia.

Amrinone

Compound Description: Amrinone is a known selective PDE3 inhibitor used in the study as a reference compound. It was observed to induce a leftward and upward shift in the positive inotropic concentration-response curve of isoprenaline, similar to the effects observed with compound 4j. []

Relevance: Although the precise structure of amrinone isn't detailed in the study, its classification as a selective PDE3 inhibitor, similar to compound 4j and the design inspiration drawn from cilostamide, implies a structural similarity to 6-methoxy-4-methylquinolin-2-ol. The shared ability to augment isoprenaline's positive inotropic effects suggests that amrinone likely influences cAMP-dependent signaling pathways, possibly through PDE3 inhibition. [] This strengthens the potential of compounds possessing the 4-methylquinolin-2(1H)-one motif, such as 6-methoxy-4-methylquinolin-2-ol, as potential therapeutic agents for cardiac conditions.

8-[(4-Amino-1-methylbutyl)amino]-6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinoline (Compound I)

Compound Description: This compound exhibits significant blood and tissue schizonticidal activity against malaria. Researchers aimed to synthesize analogs with enhanced antimalarial activity and reduced toxicity by modifying its structure, particularly at the 2-position. []

Relevance: This compound shares the core 6-methoxy-4-methylquinoline structure with 6-methoxy-4-methylquinolin-2-ol. The presence of the 8-[(4-amino-1-methylbutyl)amino] and 5-[3-(trifluoromethyl)phenoxy] substituents likely contribute to its antimalarial activity. [] The focus on modifying the 2-position suggests that this position could be crucial for modulating the compound's activity and toxicity profile, offering insights into potential modifications for 6-methoxy-4-methylquinolin-2-ol.

8-[[6-(Diethylamino)hexyl]amino]-2-ethyl-6-methoxy-4-methylquinoline (Compound 8a)

Compound Description: This 8-aminoquinoline analog was synthesized and tested for antiparasitic activity. It displayed noteworthy activity against Leishmania donovani, the parasite responsible for leishmaniasis. []

Relevance: This compound shares a significant structural resemblance to 6-methoxy-4-methylquinolin-2-ol. Both compounds possess the core 6-methoxy-4-methylquinoline structure. The variations lie in the substituents at the 2- and 8- positions. This compound's antileishmanial activity highlights the potential of exploring structural modifications around the core 6-methoxy-4-methylquinoline scaffold for discovering new antiparasitic agents. []

2-Ethyl-4-methylprimaquine (Compound 7a)

Compound Description: This compound is another 8-aminoquinoline analog synthesized and evaluated for its antiparasitic properties. It exhibited antiplasmodial activity against Plasmodium cynomolgi in rhesus monkeys, comparable to primaquine. []

Relevance: Similar to compound 8a, this compound also shares the core 6-methoxy-4-methylquinoline structure with 6-methoxy-4-methylquinolin-2-ol. The differences again lie in the substituents at the 2- and 8- positions. Its efficacy against malaria parasites underscores the potential of this chemical class, including 6-methoxy-4-methylquinolin-2-ol, as a source for developing novel antiparasitic drugs. []

4-[6-[6-Methoxy-4-methyl-8-quinolinyl)amino]hexyl]-1-piperazineethanol (Compound 1b)

Compound Description: This 8-quinolinamine derivative demonstrates significant effectiveness against Leishmania donovani infections in hamsters. Researchers aimed to develop more potent and less toxic 8-quinolinamine analogs by exploring structural modifications, particularly focusing on the terminal piperazine moiety. []

Relevance: This compound, although structurally distinct from 6-methoxy-4-methylquinolin-2-ol, highlights the potential of 6-methoxy-4-methylquinoline derivatives in treating leishmaniasis. The research emphasizes the influence of even subtle structural changes on both the efficacy and toxicity of these compounds. [] This suggests that modifications to the 6-methoxy-4-methylquinolin-2-ol structure could yield derivatives with enhanced therapeutic properties.

Properties

CAS Number

5342-23-4

Product Name

6-Methoxy-4-methylquinolin-2-ol

IUPAC Name

6-methoxy-4-methyl-1H-quinolin-2-one

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

InChI

InChI=1S/C11H11NO2/c1-7-5-11(13)12-10-4-3-8(14-2)6-9(7)10/h3-6H,1-2H3,(H,12,13)

InChI Key

VGQWDNJRHAWUNX-UHFFFAOYSA-N

SMILES

CC1=CC(=O)NC2=C1C=C(C=C2)OC

Synonyms

6-Methoxy-4-methyl-2(1H)-quinolinone; 4-Methyl-6-methoxy-2-quinolone; 4-Methyl-6-methoxycarbostyril; 4-Methyl-6-methoxyquinolin-2(1H)-one; NSC 2195;

Canonical SMILES

CC1=CC(=O)NC2=C1C=C(C=C2)OC

Isomeric SMILES

CC1=CC(=NC2=C1C=C(C=C2)OC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.